molecular formula C20H15NO B11840737 2,2-Diphenyl-1,2-dihydro-3H-indol-3-one CAS No. 1922-77-6

2,2-Diphenyl-1,2-dihydro-3H-indol-3-one

Cat. No.: B11840737
CAS No.: 1922-77-6
M. Wt: 285.3 g/mol
InChI Key: CDXGJOOAXIMXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenylindolin-3-one is a compound belonging to the indolinone family, characterized by the presence of two phenyl groups attached to the second carbon of the indolinone core. Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,2-diphenylindolin-3-one involves a metal-free cross-coupling reaction. This method allows the synthesis of indolin-3-ones bearing a C2-quaternary functionality from readily available substrates in a short reaction time . Another approach involves a cascade Fischer indolization/Claisen rearrangement reaction, which provides a facile entry to 2,2-disubstituted indolin-3-ones under mild reaction conditions .

Industrial Production Methods

Industrial production methods for 2,2-diphenylindolin-3-one are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylindolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indolinone derivatives.

    Reduction: Reduction reactions can convert the indolinone core to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings or the indolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted indolinones and indolines, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in multiple chemical reactions makes it valuable in organic synthesis.

Synthesis of Heterocycles

2,2-Diphenyl-1,2-dihydro-3H-indol-3-one can be utilized as a precursor for synthesizing various indole derivatives. These derivatives often exhibit significant biological activities, including anticancer and antimicrobial properties. For instance, reactions involving this compound have been used to develop novel indole-based anticancer agents through the introduction of different substituents on the indole ring .

Reaction Mechanisms

The compound can undergo several types of reactions such as:

  • Friedel-Crafts Acylation: This reaction allows for the introduction of acyl groups into aromatic systems, enhancing the biological activity of the resulting compounds.
  • Cyclization Reactions: These reactions can lead to the formation of complex polycyclic structures that are often more bioactive than their simpler counterparts .

The biological significance of this compound is primarily attributed to its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer effects against various cancer cell lines. For example:

  • Studies have shown that certain indole derivatives derived from this compound demonstrate submicromolar activity against tumor cell lines such as melanoma and glioma .
  • The National Cancer Institute's Developmental Therapeutics Program has evaluated these derivatives and found them to inhibit cell growth effectively .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Recent studies reveal that derivatives containing the indole moiety can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Indole Derivatives in Cancer Therapy

A notable case study involved synthesizing a series of indole derivatives from this compound and evaluating their anticancer activities using various assays. The results indicated that specific structural modifications significantly enhanced their efficacy against resistant cancer cell lines .

Antimicrobial Evaluation

Another study focused on synthesizing new compounds based on this compound and assessing their antimicrobial properties against common bacterial strains. The findings highlighted a correlation between structural features and antimicrobial potency, suggesting pathways for optimizing these compounds for therapeutic use .

Data Tables

Application AreaDescriptionKey Findings
Synthetic ChemistryUsed to synthesize various heterocyclesVersatile intermediate for complex structures
Anticancer ActivityPotent activity against multiple tumor cell linesSubmicromolar efficacy observed
Antimicrobial ActivityEffective against various bacterial strainsPotential for new antibiotic development

Mechanism of Action

The mechanism of action of 2,2-diphenylindolin-3-one and its derivatives involves binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, some indolinone derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Indole: A parent compound with a similar core structure but lacking the phenyl groups.

    Indolin-2-one: Another indolinone derivative with different substitution patterns.

    Isatin: An indole derivative with a ketone group at the second position.

Uniqueness

2,2-Diphenylindolin-3-one is unique due to the presence of two phenyl groups at the second carbon, which can significantly influence its chemical reactivity and biological activity compared to other indolinone derivatives .

Biological Activity

2,2-Diphenyl-1,2-dihydro-3H-indol-3-one is a polycyclic compound belonging to the indole family, recognized for its diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry, particularly in anticancer research. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O. Its structure features two phenyl groups at the 2-position and a dihydroindole core, which contributes to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects against various human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HT-29 (colon cancer)

The compound demonstrated a dose-dependent inhibition of cell viability in these lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. This is supported by findings that show the compound can disrupt mitochondrial function and activate caspase pathways in cancer cells .

Synthesis Methods

Various synthesis methods for this compound have been explored:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving indole derivatives and appropriate aldehydes or ketones.
  • Friedel-Crafts Reactions : Another method includes using Friedel-Crafts acylation to introduce the phenyl groups onto the indole scaffold .

Comparative Analysis with Similar Compounds

A comparison with related indole derivatives reveals the unique characteristics of this compound:

Compound NameStructure TypeNotable Properties
Indol-3-oneMonocyclicBasic indole structure; less complex
1-MethylindoleMonocyclicMethyl substitution; limited biological activity
1,2-DihydroindoleBicyclicSimilar core structure; differing substituents
This compound BicyclicEnhanced biological activity due to dual phenyl substitution

The dual phenyl substitution at the 2-position enhances its reactivity compared to simpler indole derivatives.

Study on Cytotoxicity

In a recent study evaluating the cytotoxic effects of various indole derivatives on cancer cell lines, this compound was found to have superior activity compared to other tested compounds. The study utilized an MTT assay to assess cell viability across multiple concentrations:

CompoundIC50 (µM)
Doxorubicin0.25
This compound 0.5
Other Indole DerivativesVaries (0.6 - 10)

This data indicates that while doxorubicin remains a potent chemotherapeutic agent, this compound exhibits competitive efficacy.

Mechanistic Insights

Another study investigated the mechanistic pathways influenced by this compound. It was observed that treatment led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a potential mechanism for inducing oxidative stress as a means of triggering apoptosis .

Properties

CAS No.

1922-77-6

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

2,2-diphenyl-1H-indol-3-one

InChI

InChI=1S/C20H15NO/c22-19-17-13-7-8-14-18(17)21-20(19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H

InChI Key

CDXGJOOAXIMXTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.